Cas no 1691931-41-5 (3-amino-N-ethylpyridine-2-sulfonamide)

3-amino-N-ethylpyridine-2-sulfonamide 化学的及び物理的性質
名前と識別子
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- 2-Pyridinesulfonamide, 3-amino-N-ethyl-
- 3-amino-N-ethylpyridine-2-sulfonamide
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- MDL: MFCD30476516
- インチ: 1S/C7H11N3O2S/c1-2-10-13(11,12)7-6(8)4-3-5-9-7/h3-5,10H,2,8H2,1H3
- InChIKey: QLJFQBPGIFUCCE-UHFFFAOYSA-N
- ほほえんだ: C1(S(NCC)(=O)=O)=NC=CC=C1N
3-amino-N-ethylpyridine-2-sulfonamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-318417-2.5g |
3-amino-N-ethylpyridine-2-sulfonamide |
1691931-41-5 | 2.5g |
$1509.0 | 2023-09-05 | ||
Enamine | EN300-318417-0.05g |
3-amino-N-ethylpyridine-2-sulfonamide |
1691931-41-5 | 0.05g |
$647.0 | 2023-09-05 | ||
Enamine | EN300-318417-5.0g |
3-amino-N-ethylpyridine-2-sulfonamide |
1691931-41-5 | 5.0g |
$2858.0 | 2023-02-24 | ||
Enamine | EN300-318417-10.0g |
3-amino-N-ethylpyridine-2-sulfonamide |
1691931-41-5 | 10.0g |
$4236.0 | 2023-02-24 | ||
Enamine | EN300-318417-0.25g |
3-amino-N-ethylpyridine-2-sulfonamide |
1691931-41-5 | 0.25g |
$708.0 | 2023-09-05 | ||
Enamine | EN300-318417-0.1g |
3-amino-N-ethylpyridine-2-sulfonamide |
1691931-41-5 | 0.1g |
$678.0 | 2023-09-05 | ||
Enamine | EN300-318417-1g |
3-amino-N-ethylpyridine-2-sulfonamide |
1691931-41-5 | 1g |
$770.0 | 2023-09-05 | ||
Enamine | EN300-318417-1.0g |
3-amino-N-ethylpyridine-2-sulfonamide |
1691931-41-5 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-318417-0.5g |
3-amino-N-ethylpyridine-2-sulfonamide |
1691931-41-5 | 0.5g |
$739.0 | 2023-09-05 | ||
Enamine | EN300-318417-5g |
3-amino-N-ethylpyridine-2-sulfonamide |
1691931-41-5 | 5g |
$2235.0 | 2023-09-05 |
3-amino-N-ethylpyridine-2-sulfonamide 関連文献
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Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
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Hai-Yang Liu,Zhen-Jie Zhang,Wei Shi,Bin Zhao,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan Dalton Trans., 2009, 4416-4419
-
Wei Lv,Chen Zhang,Yanbing He,Baohua Li J. Mater. Chem. A, 2015,3, 20218-20224
-
Ahmad A. Awad,Afshin Houshang,Randy K. Dumas Nanoscale, 2017,9, 1285-1291
-
Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
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Jinjie Qian,Wenbin Yang,Xiaofei Kuang,Jun Zhang,Yixin Cui,Weiming Wu,Xiao-Yuan Wu,Can-Zhong Lu J. Mater. Chem. A, 2015,3, 15399-15402
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Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
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Miao Sun,Jie Cai Biomater. Sci., 2020,8, 5020-5028
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Haishuang Zhao,Alexander Bodach,Miriam Heine,Yasar Krysiak,Jürgen Glinnemann,Edith Alig,Lothar Fink,Martin U. Schmidt CrystEngComm, 2017,19, 2216-2228
3-amino-N-ethylpyridine-2-sulfonamideに関する追加情報
3-Amino-N-Ethylpyridine-2-Sulfonamide: A Comprehensive Overview
3-Amino-N-Ethylpyridine-2-Sulfonamide, identified by the CAS Registry Number 1691931-41-5, is a chemical compound that has garnered significant attention in recent years due to its unique properties and potential applications in various fields. This compound belongs to the class of sulfonamides, which are widely used in pharmaceuticals, agrochemicals, and materials science. The molecule's structure consists of a pyridine ring substituted with an amino group at position 3 and a sulfonamide group at position 2, with an ethyl substituent attached to the nitrogen atom of the sulfonamide moiety.
The synthesis of 3-amino-N-ethylpyridine-2-sulfonamide typically involves multi-step processes that require precise control over reaction conditions to ensure high purity and yield. Recent advancements in synthetic chemistry have enabled more efficient routes for its production, leveraging catalytic systems and green chemistry principles. For instance, researchers have explored the use of microwave-assisted synthesis to accelerate reaction times while minimizing energy consumption. These methods not only enhance the scalability of the synthesis but also align with current trends toward sustainable chemical manufacturing.
One of the most promising applications of 3-amino-N-ethylpyridine-2-sulfonamide lies in its role as an intermediate in drug discovery. The compound's structural features make it an ideal candidate for modifying pharmacokinetic properties such as solubility, bioavailability, and metabolic stability. For example, studies have demonstrated that this compound can serve as a scaffold for developing novel antibiotics targeting resistant bacterial strains. Its ability to inhibit key enzymes involved in bacterial metabolism has been validated through in vitro assays, paving the way for further preclinical testing.
In addition to its pharmaceutical applications, 3-amino-N-ethylpyridine-2-sulfonamide has shown potential in materials science as a precursor for advanced polymers and coatings. The sulfonamide group imparts hydrophilic properties, which are advantageous in applications requiring water resistance or controlled release mechanisms. Recent research has focused on incorporating this compound into biodegradable polymers for use in biomedical devices and packaging materials. Such innovations highlight its versatility across multiple disciplines.
The environmental impact of 3-amino-N-Ethylpyridine-2-Sulfonamide is another area of active investigation. As industries increasingly prioritize sustainability, understanding the compound's biodegradability and eco-toxicity is crucial. Preliminary studies suggest that under aerobic conditions, the compound undergoes microbial degradation, albeit at a slower rate compared to other sulfonamides. Efforts are underway to optimize its structure for enhanced biodegradability without compromising its functional properties.
In conclusion, CAS No. 1691931-41-5, or 3-amino-N-Ethylpyridine-2-Sulfonamide, represents a versatile and multifaceted compound with significant potential across various industries. Its unique chemical structure, combined with recent advancements in synthesis and application development, positions it as a valuable asset in modern chemical research. As ongoing studies continue to uncover new insights into its properties and uses, this compound is poised to play an increasingly important role in addressing contemporary challenges in medicine, materials science, and environmental sustainability.
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